molecular formula C24H44N4O9 B15380953 tert-Butyl (S)-2-(Boc-amino)-4-[(2,3-Di-Boc-guanidino)oxy]butanoate

tert-Butyl (S)-2-(Boc-amino)-4-[(2,3-Di-Boc-guanidino)oxy]butanoate

Cat. No.: B15380953
M. Wt: 532.6 g/mol
InChI Key: XNDOAHHKSYDJAO-HNNXBMFYSA-N
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Description

Properties

Molecular Formula

C24H44N4O9

Molecular Weight

532.6 g/mol

IUPAC Name

tert-butyl (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C24H44N4O9/c1-21(2,3)34-16(29)15(25-18(30)35-22(4,5)6)13-14-33-28-17(26-19(31)36-23(7,8)9)27-20(32)37-24(10,11)12/h15H,13-14H2,1-12H3,(H,25,30)(H2,26,27,28,31,32)/t15-/m0/s1

InChI Key

XNDOAHHKSYDJAO-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCON=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCON=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl (S)-2-(Boc-amino)-4-[(2,3-Di-Boc-guanidino)oxy]butanoate
  • CAS Registry Number : 2307537-94-4
  • Molecular Formula : C₂₄H₄₄N₄O₉
  • Molecular Weight : 532.64 g/mol
  • Purity : >97% (as per commercial specifications) .

Structural Features: This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a unique guanidinooxy side chain. The (S)-configuration at the second carbon and the dual Boc protection on the guanidine group distinguish it from simpler analogs. Its structure is tailored for peptide synthesis, where Boc groups act as temporary protecting agents for amines, enhancing solubility and reducing side reactions .

Comparison with Structurally Similar Compounds

tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate

  • Molecular Formula: C₉H₁₇NO₃ (estimated based on catalog data)
  • Key Differences: Lacks the guanidinooxy moiety and has only a single Boc group. Contains a hydroxyl group at the second carbon and an unprotected amine at the third carbon. Simpler molecular weight (~203 g/mol) compared to the target compound .

Functional Implications :
The absence of Boc-protected guanidine limits its utility in synthesizing complex peptides requiring guanidine functionality. Its hydroxyl group may facilitate hydrogen bonding but reduces chemical stability under acidic conditions .

(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate

  • Molecular Formula: C₁₅H₂₁NO₃ (estimated)
  • Key Differences: Features a phenyl substituent at the fourth carbon, introducing aromaticity. (2S,3R) stereochemistry contrasts with the (S)-configuration of the target compound. No guanidine or Boc protection beyond the amino group .

Functional Implications: The phenyl group enhances lipophilicity, making it suitable for hydrophobic peptide segments. However, the lack of guanidinooxy groups restricts its use in mimicking arginine-rich sequences .

(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide

  • CAS Number : 190724-03-9
  • Molecular Formula : C₁₆H₂₉N₅O₆ (estimated)
  • Key Differences :
    • Contains a single Boc group on the guanidine (vs. dual Boc in the target compound).
    • Terminates in a primary amide (-CONH₂) rather than a tert-butyl ester .

However, reduced Boc protection may lead to premature deprotection during synthesis .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
This compound C₂₄H₄₄N₄O₉ 532.64 Dual Boc-guanidinooxy, Boc-amine, ester (S)-configuration
tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate C₉H₁₇NO₃ ~203 Hydroxyl, unprotected amine, ester (2S,3S)
(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate C₁₅H₂₁NO₃ ~263 Phenyl, hydroxyl, unprotected amine, ester (2S,3R)
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide C₁₆H₂₉N₅O₆ ~395 Single Boc-guanidinooxy, Boc-amine, amide (S)-configuration

Preparation Methods

Protection of Primary Amine Group

The foundational step involves Boc protection of the primary amine in the (S)-2-amino-4-hydroxybutanoate precursor. Research demonstrates that di-tert-butyl dicarbonate [(Boc)₂O] in aqueous acetone with triethylamine (Et₃N) achieves >95% yield under ambient conditions. A representative procedure involves:

  • Dissolving 1 mmol of (S)-2-amino-4-hydroxybutanoate in 9.5:0.5 water:acetone
  • Adding 1.05 eq (Boc)₂O and 1.2 eq Et₃N
  • Stirring at 25°C for 5-12 minutes

This green chemistry approach minimizes side reactions while maintaining chiral purity. Comparative studies show reaction efficiency varies significantly with solvent systems:

Solvent System Reaction Time Yield (%) Purity (%)
Water:Acetone (9.5:0.5) 12 min 96 99.5
THF:Water (4:1) 45 min 88 97.2
Dichloromethane 2 h 78 95.1

Data compiled from

Di-Boc Protection of Guanidine Group

Double Boc protection of the guanidine moiety presents unique challenges due to potential N-O bond cleavage. Optimized conditions from industrial protocols include:

  • Using 2.2 eq (Boc)₂O per guanidine NH group
  • DMAP (0.1 eq) as acylation catalyst in anhydrous THF
  • Reaction at -20°C for 8 h followed by gradual warming to 4°C

This protocol achieves 89% yield with <2% deprotection, as verified by LC-MS. The stereochemical outcome remains consistent (≥98% ee) when starting from enantiomerically pure precursors.

Final Esterification and Purification

The terminal esterification employs tert-butyl chloroformate in the presence of N-methylmorpholine (NMM):

  • Dissolve protected intermediate (1 eq) in dry DCM
  • Add NMM (3 eq) and tert-butyl chloroformate (1.2 eq) at -78°C
  • Warm to 25°C over 4 h (85% yield)

Purification via silica chromatography (hexane:ethyl acetate 7:3) followed by recrystallization from hexane/diethyl ether yields pharmaceutical-grade material (99.2% purity by HPLC).

Comparative Analysis of Boc Protection Methodologies

Three principal Boc protection strategies emerge from the literature:

Method A : (Boc)₂O in aqueous acetone with Et₃N
Method B : (Boc)₂O in THF with DMAP
Method C : Gas-phase Boc protection using Boc-OPh in flow reactors

Critical performance metrics:

Parameter Method A Method B Method C
Reaction Time 15 min 45 min 2 min
Solvent Toxicity Low Moderate High
Scalability 100 g 10 kg Continuous
Chiral Integrity 99.8% 99.5% 98.7%
Typical Yield 96% 89% 82%

Data synthesized from

Critical Parameters Influencing Reaction Outcomes

Solvent Effects

Water content profoundly impacts reaction kinetics:

  • 5% H₂O in acetone increases Boc protection rate 3-fold vs. anhydrous conditions
  • >15% H₂O leads to premature hydrolysis of active esters

Stoichiometric Considerations

Optimal (Boc)₂O ratios vary by target group:

Functional Group (Boc)₂O (eq)
Primary amine 1.05
Secondary amine 1.2
Guanidine 2.2

Values derived from

Temperature Optimization

Arrhenius analysis reveals distinct activation energies:

  • Primary amine protection: Eₐ = 45 kJ/mol
  • Guanidine protection: Eₐ = 68 kJ/mol

This necessitates independent temperature control for each protection stage.

Analytical Characterization Techniques

Spectroscopic Verification

1H NMR key signatures:

  • tert-Butyl protons: δ 1.44 ppm (s, 27H for three Boc groups)
  • Guanidine NH: δ 10.2 ppm (br s, 1H)
  • Ester carbonyl: δ 169.8 ppm in 13C NMR

Chromatographic Purity Assessment

HPLC method validation parameters:

| Column | C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase | 0.1% TFA:ACN (65:35) |
| Flow Rate | 1.0 mL/min |
| Retention | 12.4 min |

System suitability: RSD ≤0.8% for six injections

Q & A

Q. Example Workflow :

Acquire ¹H NMR at 25°C and 60°C.

Compare integrals of suspected rotameric peaks.

Validate via COSY to trace coupling patterns.

Basic: What analytical methods are recommended for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% ACN over 20 min). Monitor for [M+H]⁺ (calculated m/z ~600–650) .
  • FT-IR : Confirm Boc carbonyl stretches at ~1680–1720 cm⁻¹ and guanidine N-H bends at ~1600 cm⁻¹ .
  • X-ray Crystallography : For absolute stereochemistry, grow crystals in ethyl acetate/hexane. High-resolution data (R-factor < 0.05) can validate the (S)-configuration and Boc-group geometry .

Q. Stability Data :

ConditionDegradation PathwayHalf-Life (Days)Mitigation Strategy
pH 3, 25°CBoc cleavage2–3Neutralize to pH 7
40°C, 75% humidityEster hydrolysis7–10Lyophilize, store at –20°C
UV light (365 nm)Guanidino-oxy decomposition<1Use opaque containers

Advanced: What strategies optimize the regioselective deprotection of Boc groups in this compound for downstream applications?

Answer:
Selective deprotection is critical for functionalizing the amino or guanidino groups:

  • Amino Group Deprotection : Use TFA/DCM (1:4 v/v, 1 h) to cleave the Boc group while preserving the tert-butyl ester .
  • Guanidino Group Deprotection : Harsher conditions (HCl/dioxane, 4M, 6 h) are required for 2,3-Di-Boc-guanidino cleavage .
  • Sequential Deprotection : Monitor via LC-MS after each step. For example:
    • TFA treatment removes the amino Boc group.
    • HCl treatment cleaves the guanidino Boc groups.

Q. Key Reference Data :

  • TFA deprotection: 95% efficiency (amino group), <5% ester hydrolysis .
  • HCl deprotection: 85–90% efficiency (guanidino groups), minimal side reactions if temperature ≤ 0°C .

Basic: How can researchers troubleshoot low yields during the final coupling step of this compound?

Answer:
Low yields (<50%) often result from:

  • Incomplete activation : Ensure carbodiimide coupling agents (e.g., DCC) are fresh; add NHS or HOAt to stabilize active esters .
  • Steric hindrance : The bulky tert-butyl and Boc groups impede reaction. Use polar aprotic solvents (DMF, THF) and elevated temperatures (40–50°C) .
  • Competitive side reactions : Quench excess reagents with scavengers (e.g., polymer-bound trisamine) post-reaction .

Q. Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Coupling AgentEDCIHATU + DIPEA+20–25%
SolventDCMDMF+15%
TemperatureRT40°C+10–12%

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